Immepip

Description

Structure

3D Structure

Properties

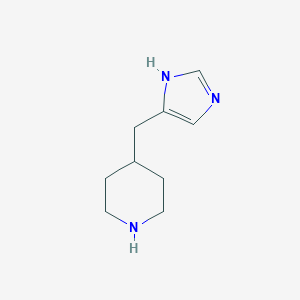

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGUYXRBCIGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164703 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151070-83-6 | |

| Record name | Immepip | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151070-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMMEPIP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Immepip's Mechanism of Action on the Histamine H3 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immepip is a potent and selective agonist for the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its engagement with the H3R triggers inhibitory G protein signaling, leading to the modulation of neurotransmitter release, including that of histamine itself. This technical guide offers a detailed examination of this compound's mechanism of action, encompassing its binding characteristics, functional activity, and the downstream signaling cascades it initiates. This document synthesizes quantitative data into clear tabular formats, provides detailed methodologies for key experimental assays, and employs graphical representations to illustrate complex signaling and experimental workflows, serving as a comprehensive resource for professionals in the field.

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The histamine H3 receptor functions as a crucial presynaptic autoreceptor and heteroreceptor, governing the synthesis and release of histamine and a variety of other neurotransmitters, such as acetylcholine, norepinephrine, dopamine, and serotonin. As a Gi/o-coupled receptor, its activation initiates an intracellular signaling cascade that primarily results in the inhibition of adenylyl cyclase, thereby reducing intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibitory influence on neuronal activity positions the H3 receptor as a significant therapeutic target for a range of neurological and psychiatric conditions.

This compound: A Prototypical H3 Receptor Agonist

This compound, chemically identified as 4-(1H-imidazol-4-ylmethyl)piperidine, is an indispensable research compound for probing the multifaceted physiological and pharmacological functions of the H3 receptor. It is characterized by its high binding affinity and robust agonist efficacy at this receptor subtype.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative parameters defining the interaction of this compound with the H3 receptor, as determined by various in vitro investigations.

Table 1: Binding Affinity of this compound for the H3 Receptor

| Species/System | Radioligand | K_i_ (nM) |

| Human (recombinant) | [³H]-Nα-methylhistamine | 0.4[1] |

| Rat (cerebral cortex) | [¹²⁵I]-iodophenpropit | Characterized as a ligand[2] |

Table 2: Functional Activity of this compound at the H3 Receptor

| Assay Type | Species/System | Parameter | Value |

| Agonist Activity | Human (recombinant) | pEC₅₀ | 9.5[3] |

| Agonist Activity | Guinea pig (ileum) | pD₂ | 8.26[3] |

| Inhibition of [³H]-Noradrenaline Release | Rat (cerebral cortex) | Higher agonistic potency than in guinea pig jejunum[2] | - |

| Inhibition of cAMP accumulation | Rat (striatal slices) | IC₅₀ | 13 ± 5 nM |

| GTPγS Binding | Rat (striatal membranes) | Increased [³⁵S]GTPγS binding | 119 ± 2% of basal |

Signaling Pathways Modulated by this compound at the H3 Receptor

The binding of this compound to the H3 receptor sets in motion a series of well-defined intracellular signaling events.

Canonical Gαi/o Signaling Pathway

The principal mechanism through which this compound exerts its effects is via the activation of the Gi/o family of heterotrimeric G proteins.

-

Gαi/o Subunit-Mediated Effects: Upon activation, the Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action curtails the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP concentration and a subsequent reduction in the activity of protein kinase A (PKA).

-

Gβγ Subunit-Mediated Effects: The liberated Gβγ dimer can directly interact with and modulate the function of various effector proteins. These include the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which curtails neurotransmitter release.

Diagram of the Canonical H3 Receptor Signaling Pathway

Caption: Canonical Gαi/o signaling pathway of the H3 receptor activated by this compound.

Non-Canonical Signaling Pathways

Emerging evidence indicates that H3 receptor activation can also engage signaling pathways that are independent of cAMP modulation. A notable example is the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can be initiated by the Gβγ subunit through the activation of intermediate signaling molecules.

Experimental Protocols

This section provides detailed methodologies for the principal assays employed in the characterization of this compound's mechanism of action at the H3 receptor.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (K_i) of this compound to the H3 receptor.

-

Objective: To quantify the competitive displacement of a specific radiolabeled ligand from the H3 receptor by unlabeled this compound.

-

Materials:

-

Membrane preparations from cell lines stably or transiently expressing the H3 receptor (e.g., CHO or HEK293 cells) or from native tissues rich in H3 receptors (e.g., rat cerebral cortex).

-

Radioligand: Commonly used radioligands include [³H]-Nα-methylhistamine or [¹²⁵I]-iodophenpropit.

-

A series of dilutions of unlabeled this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus equipped with glass fiber filters (e.g., GF/B or GF/C).

-

Liquid scintillation counter.

-

-

Procedure:

-

In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of the radioligand in the presence of increasing concentrations of this compound.

-

Allow the binding reaction to reach equilibrium (e.g., incubation for 60 minutes at 25°C).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are then washed rapidly with ice-cold assay buffer to minimize non-specific binding.

-

The radioactivity retained on each filter is quantified using a liquid scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

-

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay to determine this compound's affinity for the H3R.

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins coupled to the H3 receptor following agonist stimulation by this compound.

-

Objective: To measure the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon H3 receptor activation by this compound.

-

Materials:

-

Membrane preparations containing the H3 receptor and associated G proteins.

-

[³⁵S]GTPγS.

-

A series of dilutions of this compound.

-

Guanosine diphosphate (GDP).

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration apparatus.

-

Liquid scintillation counter.

-

-

Procedure:

-

Membrane preparations are pre-incubated with GDP to ensure that the G proteins are in their inactive, heterotrimeric state.

-

Increasing concentrations of this compound are added to the membranes.

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated to permit the exchange of GDP for [³⁵S]GTPγS on the Gα subunits of activated G proteins (e.g., 60 minutes at 30°C).

-

The assay is terminated by rapid filtration, and the filters are washed.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

The concentration of this compound that elicits 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.

-

Diagram of the GTPγS Binding Assay Workflow

Caption: Workflow for a GTPγS binding assay to measure H3R activation by this compound.

cAMP Accumulation Assay

This assay provides a functional readout of the downstream consequences of H3 receptor activation by this compound, specifically the inhibition of adenylyl cyclase activity.

-

Objective: To quantify the inhibitory effect of this compound on forskolin-stimulated cAMP production in intact cells expressing the H3 receptor.

-

Materials:

-

Live cells expressing the H3 receptor (e.g., CHO or HEK293 cells).

-

Forskolin, a direct activator of adenylyl cyclase.

-

A series of dilutions of this compound.

-

Cell lysis buffer.

-

A commercial cAMP detection kit (e.g., based on ELISA, HTRF, or other immunoassay principles).

-

-

Procedure:

-

H3 receptor-expressing cells are seeded in a multi-well plate and grown to an appropriate confluency.

-

The cells are pre-incubated with increasing concentrations of this compound.

-

cAMP production is then stimulated by the addition of a fixed concentration of forskolin.

-

The cells are incubated for a specified time to allow for cAMP accumulation (e.g., 15-30 minutes).

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysates is quantified using a sensitive detection kit.

-

The concentration of this compound that produces 50% inhibition of the forskolin-stimulated cAMP accumulation (IC₅₀) is determined.

-

Diagram of the cAMP Accumulation Assay Workflow

Caption: Workflow for a cAMP accumulation assay to assess this compound's functional activity.

Conclusion

This compound stands as a cornerstone pharmacological agent for the investigation of the histamine H3 receptor's intricate biology. Its well-defined high-affinity binding and potent agonist activity, which culminate in the inhibition of adenylyl cyclase and the fine-tuning of neurotransmitter release, are thoroughly documented. The detailed experimental frameworks presented in this guide offer a standardized and robust approach for the ongoing exploration of H3 receptor pharmacology and the rational design of novel therapeutics targeting this receptor. A profound understanding of this compound's mechanism of action is paramount for researchers and drug development professionals dedicated to advancing the field of histaminergic neurotransmission and its therapeutic potential.

References

- 1. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological analysis of this compound and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

An In-Depth Technical Guide to the Binding Affinity of Immepip for Histamine H3 and H4 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Immepip, a potent agonist for the histamine H3 receptor, with a comparative analysis of its affinity for the histamine H4 receptor. This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of binding profiles and experimental workflows to support research and development activities in pharmacology and medicinal chemistry.

Quantitative Binding Affinity Data

This compound is well-established as a high-affinity histamine H3 receptor agonist.[1] It also demonstrates significant, though lower, affinity for the histamine H4 receptor. This dual activity is a critical consideration in its use as a pharmacological tool. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below.

| Compound | Receptor | Ki (nM) | Species | Source |

| This compound | Human Histamine H3 Receptor | 0.4 | Human (recombinant) | |

| This compound | Human Histamine H4 Receptor | 9 | Human (recombinant) |

The data clearly indicates that this compound possesses a greater than 20-fold selectivity for the H3 receptor over the H4 receptor. While it is a potent H3 agonist, its activity at the H4 receptor should be considered when interpreting experimental results.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for a compound like this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is specifically bound to the target receptor.

2.1. Principle

A fixed concentration of a high-affinity radioligand for the histamine H3 or H4 receptor is incubated with a preparation of cell membranes expressing the receptor of interest. The assay is conducted in the presence of increasing concentrations of the unlabeled competitor drug, this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant (Kd) of the radioligand.

2.2. Materials and Methods

-

Cell Lines: HEK293T cells transiently or stably expressing recombinant human histamine H3 or H4 receptors.

-

Radioligand: A suitable high-affinity radioligand, for instance, [3H]-Nα-methylhistamine ([3H]-NAMHA) for the H3 receptor or another appropriate labeled antagonist.

-

Competitor: this compound dihydrobromide.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment:

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation counter.

-

96-well microplates.

-

2.3. Membrane Preparation

-

Culture HEK293T cells expressing the receptor of interest to a sufficient density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold homogenization buffer and homogenize using a Polytron or similar device.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

-

Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA protein assay).

2.4. Competitive Binding Assay Protocol

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Serially diluted concentrations of this compound.

-

For determining non-specific binding, add a high concentration of a known H3/H4 antagonist (e.g., thioperamide) instead of this compound.

-

-

Initiation: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity trapped on the filters using a scintillation counter.

2.5. Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Visualizations

3.1. Logical Relationship: this compound Binding Profile

The following diagram illustrates the differential binding affinity of this compound for the histamine H3 and H4 receptors, highlighting its selectivity.

3.2. Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the standard workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

References

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Immepip

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip, with the IUPAC name 4-(1H-imidazol-5-ylmethyl)piperidine, is a potent and selective histamine H3 receptor agonist that also exhibits affinity for the H4 receptor. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and key experimental methodologies used to characterize this compound. Detailed protocols for essential in vitro and in vivo assays are presented, along with a summary of its binding and functional characteristics. Furthermore, the signaling pathways associated with this compound's mechanism of action at the histamine H3 and H4 receptors are delineated.

Chemical Structure and Properties

This compound is a synthetic organic compound characterized by an imidazole ring linked to a piperidine ring via a methylene bridge.

Chemical Identifiers:

-

IUPAC Name: 4-(1H-imidazol-5-ylmethyl)piperidine[1]

-

CAS Number: 151070-83-6[1]

-

Molecular Formula: C9H15N3[1]

-

Molecular Weight: 165.24 g/mol [2]

-

Canonical SMILES: C1CNCCC1CC2=CN=CN2[1]

-

InChI Key: MCNGUYXRBCIGOV-UHFFFAOYSA-N

Pharmacological Profile

This compound is primarily recognized as a potent agonist at the histamine H3 receptor (H3R) and also demonstrates significant affinity for the histamine H4 receptor (H4R). Its high affinity and selectivity for the H3R have made it a valuable tool for studying the physiological roles of this receptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of this compound for human histamine H3 and H4 receptors, as well as its in vivo effects on histamine release.

| Receptor | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| H3 | Human | Recombinant | - | 0.4 | |

| H4 | Human | Recombinant | - | 9 |

Table 1: this compound Binding Affinities

| Species | Brain Region | Administration Route | Dose | Effect on Histamine Release | Reference |

| Rat | Hypothalamus | Intrahypothalamic | 1 nM | 25% decrease | |

| Rat | Hypothalamus | Intrahypothalamic | 10 nM | 65% decrease | |

| Rat | Hypothalamus | Peripheral injection | 5 mg/kg | 50% decrease | |

| Rat | Cortex | Intraperitoneal | 5 or 10 mg/kg | Sustained decrease |

Table 2: In Vivo Effects of this compound on Histamine Release

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H3 receptor using [3H]Nα-methylhistamine as the radioligand.

Materials:

-

HEK-293 cells stably expressing the human histamine H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM Histamine.

-

Test compound: this compound dihydrobromide.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK-293 cells expressing the hH3R and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Nα-methylhistamine (final concentration ~1 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Histamine, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]Nα-methylhistamine, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in the Rat Hypothalamus

This protocol outlines the procedure for measuring histamine release in the anterior hypothalamus of anesthetized rats following the administration of this compound.

Materials:

-

Male Wistar rats (250-300 g).

-

Anesthetic (e.g., urethane).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane length).

-

Perfusion pump.

-

Ringer's solution (artificial cerebrospinal fluid).

-

Fraction collector.

-

HPLC system with fluorescence detection for histamine analysis.

-

This compound dihydrobromide solution.

Procedure:

-

Animal Preparation and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole above the anterior hypothalamus.

-

Probe Implantation: Slowly lower the microdialysis probe into the anterior hypothalamus.

-

Perfusion and Equilibration: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min). Allow a stabilization period of at least 60 minutes to establish a basal level of histamine release.

-

Basal Sample Collection: Collect dialysate samples every 20 minutes into vials containing a small amount of acid to prevent histamine degradation. Collect at least three consecutive stable baseline samples.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

-

Post-treatment Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 2 hours post-administration.

-

Histamine Analysis: Analyze the histamine content in the dialysate samples using a sensitive HPLC method with fluorescence detection.

-

Data Analysis: Express the histamine concentration in each sample as a percentage of the mean basal histamine concentration. Plot the percentage change in histamine release over time.

Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to histamine H3 and H4 receptors. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.

Histamine H3 Receptor Signaling

Activation of the H3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

Histamine H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor activated by this compound couples to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

Conclusion

This compound serves as a critical pharmacological tool for the investigation of histamine H3 and H4 receptor function. Its high potency and selectivity for the H3 receptor make it particularly valuable for elucidating the role of this receptor in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of this compound's chemical and pharmacological properties is essential for its effective use in advancing our knowledge of the histaminergic system.

References

An In-Depth Technical Guide to the Pharmacology of Immepip Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip dihydrobromide is a potent and selective agonist for the histamine H3 receptor (H3R), with a secondary, lower affinity for the histamine H4 receptor (H4R). As the H3 receptor is a key presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters, this compound serves as a critical tool for investigating the physiological and pathological roles of this receptor. This guide provides a comprehensive overview of the pharmacology of this compound dihydrobromide, including its binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in areas such as neurological disorders and inflammatory conditions.

Introduction

This compound dihydrobromide is a synthetic organic compound that acts as a potent agonist at the histamine H3 receptor.[1] It also demonstrates affinity for the histamine H4 receptor, albeit at lower levels.[2] The H3 receptor, primarily expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] It also acts as a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3 receptor, and by extension its agonists like this compound, as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This document details the pharmacological profile of this compound dihydrobromide, providing quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound dihydrobromide with its primary molecular targets.

Table 1: Receptor Binding Affinity of this compound Dihydrobromide

| Receptor | Species/Tissue | Radioligand | Kᵢ (nM) | Reference |

| Histamine H3 | Human recombinant | [³H]-Nα-methylhistamine | 0.4 | [4] |

| Histamine H4 | Human recombinant | [³H]-Histamine | 9 | |

| Histamine H1 | Guinea pig (CHO cells) | - | >16,000 | |

| Histamine H2 | Human (CHO cells) | - | >16,000 |

Table 2: Functional Activity of this compound Dihydrobromide

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Inhibition of [³H]-noradrenaline release | Rat cerebral cortex slices | pD₂ | ~8.0 (Implied EC₅₀ ≈ 10 nM) | |

| Inhibition of neurogenic contraction | Guinea pig jejunum | - | Lower potency than in rat cortex |

Note: pD₂ is the negative logarithm of the EC₅₀ value. An explicit EC₅₀ value for this compound in a GTPγS or cAMP assay was not found in the provided search results. The pD₂ value from the [³H]-noradrenaline release assay is presented as an indicator of its functional potency.

Mechanism of Action and Signaling Pathways

This compound dihydrobromide exerts its effects primarily through the activation of the histamine H3 receptor, a G protein-coupled receptor (GPCR) that couples to the Gαi/o family of G proteins.

Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The βγ subunit of the G protein can also directly modulate cellular effectors, such as inhibiting N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.

Furthermore, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a synthesized methodology for determining the binding affinity of a compound for the histamine H3 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound dihydrobromide for the H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH).

-

Non-specific binding control: 10 µM Histamine or another high-affinity H3R ligand.

-

Test compound: this compound dihydrobromide at various concentrations.

-

GF/B glass fiber filters, pre-soaked in 0.3% polyethylenimine.

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hH3R cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 4°C.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the test compound (this compound dihydrobromide) at various concentrations.

-

50 µL of [³H]-NAMH at a concentration near its K₋d.

-

100 µL of the membrane preparation.

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This protocol outlines a method to assess the functional activity of this compound dihydrobromide as an H3 receptor agonist.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound dihydrobromide for G-protein activation via the H3 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H3 receptor.

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

Test compound: this compound dihydrobromide at various concentrations.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer containing GDP (final concentration ~10 µM).

-

50 µL of the test compound (this compound dihydrobromide) at various concentrations.

-

50 µL of the membrane preparation.

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters.

-

Add scintillation cocktail and count the radioactivity.

-

-

Data Analysis:

-

Subtract the non-specific binding (in the presence of unlabeled GTPγS) from all values.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect).

-

Caption: GTPγS Functional Assay Workflow.

In Vivo Pharmacology

In vivo studies have demonstrated that systemic administration of this compound dihydrobromide can significantly reduce the release of histamine in the cerebral cortex. For instance, intraperitoneal injections of 5 or 10 mg/kg of this compound in rats led to a marked and sustained decrease in cortical histamine levels, as measured by in vivo microdialysis. This confirms the engagement of H3 autoreceptors in a physiological setting. Interestingly, despite this pronounced effect on histamine release, the same doses of this compound had only a weak effect on promoting sleep, suggesting a complex relationship between cortical histamine levels and sleep regulation.

Conclusion

This compound dihydrobromide is a cornerstone pharmacological tool for the study of the histamine H3 receptor. Its high potency and selectivity make it an invaluable agonist for elucidating the complex roles of the H3 receptor in neurotransmission and its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the pharmacology of the H3 receptor and developing novel therapeutics that modulate its activity. Further characterization of this compound's functional effects through various downstream signaling assays will continue to refine our understanding of its pharmacological profile.

References

Immepip's Role in Modulating Central Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Immepip, a potent histamine H3 receptor agonist, and its significant role in the modulation of central histamine release. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular and experimental frameworks.

Core Mechanism of Action

Quantitative Effects of this compound on Histamine Release

Multiple studies have quantified the inhibitory effect of this compound on histamine release in various brain regions, primarily the hypothalamus and cerebral cortex. The data from these studies are summarized below.

| Brain Region | Animal Model | Administration Route | Dose | Effect on Histamine Release | Reference |

| Anterior Hypothalamus | Urethane-anesthetized rats | Intrahypothalamic perfusion | 1 nM | Reduced to 75% of basal level | |

| Anterior Hypothalamus | Urethane-anesthetized rats | Intrahypothalamic perfusion | 10 nM | Reduced to 35% of basal level | |

| Anterior Hypothalamus | Urethane-anesthetized rats | Peripheral injection (i.p.) | 5 mg/kg | Sustained decrease of 50% | |

| Cerebral Cortex | Sprague-Dawley rats | Intraperitoneal (i.p.) | 5 mg/kg | Sustained decrease | |

| Cerebral Cortex | Sprague-Dawley rats | Intraperitoneal (i.p.) | 10 mg/kg | Sustained decrease | |

| Hypothalamus | Wistar rats | Intracerebroventricular (i3v) | 100-300 pmol/rat | Dose-dependent reduction |

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the effects of this compound on central histamine release.

In Vivo Microdialysis for Histamine Measurement

This technique allows for the sampling of extracellular histamine from specific brain regions in living animals.

Animal Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).

-

Anesthesia: Urethane (1.25 g/kg, i.p.) for anesthetized studies. For studies in freely moving animals, surgery is performed under anesthesia, followed by a recovery period.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the desired brain region (e.g., anterior hypothalamus or prefrontal cortex). Coordinates are determined from a rat brain atlas. The cannula is fixed to the skull with dental cement.

Microdialysis Procedure:

-

Probe: A concentric microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

-

Perfusion Fluid: The probe is perfused with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate, typically 1-2 µL/min.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid (e.g., perchloric acid) to prevent histamine degradation.

-

Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe by including it in the perfusion fluid.

High-Performance Liquid Chromatography (HPLC) for Histamine Quantification

Collected dialysates are analyzed by HPLC coupled with fluorometric detection to quantify the low concentrations of histamine.

Derivatization:

-

Histamine lacks a native fluorophore, so a pre-column or post-column derivatization step is necessary. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with histamine in an alkaline medium to form a fluorescent product.

-

Pre-column Derivatization Example: Mix 20 µL of the dialysate sample with a working solution of OPA in a borate buffer (pH 10.4).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a phosphate buffer, an ion-pairing agent (e.g., sodium 1-octanesulfonate), and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the OPA-histamine derivative (e.g., 360 nm excitation and 450 nm emission).

-

Quantification: The concentration of histamine in the samples is determined by comparing the peak areas to those of a standard curve generated from known concentrations of histamine.

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. Activation of the H3 receptor by an agonist like this compound initiates a cascade of intracellular events that ultimately leads to the inhibition of histamine release.

Caption: H3 Receptor Signaling Cascade.

Experimental Workflow: In Vivo Microdialysis and HPLC Analysis

The following diagram illustrates the sequential process of measuring central histamine release in response to this compound administration.

Caption: Workflow for Histamine Release Measurement.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the role of the central histaminergic system. Through its potent agonistic action at presynaptic H3 autoreceptors, this compound effectively and dose-dependently reduces the release of histamine in key brain areas such as the hypothalamus and cortex. The methodologies of in vivo microdialysis coupled with HPLC provide a robust framework for quantifying these modulatory effects. Understanding the mechanisms of action of compounds like this compound is crucial for the development of novel therapeutics targeting the histaminergic system for a variety of neurological and psychiatric disorders.

References

- 1. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

Foundational Research on Immepip and Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immepip, a potent and selective histamine H3 receptor agonist, has emerged as a critical tool in neuroscience research for elucidating the complex roles of the histaminergic system in modulating various neurotransmitter pathways. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, its effects on neurotransmission, and the key experimental protocols used to characterize its pharmacological profile. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology.

Core Mechanism of Action

This compound primarily exerts its effects by acting as a potent agonist at the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters in the central nervous system. Activation of the H3R by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn modulates voltage-gated calcium channels to reduce neurotransmitter release. While this compound is highly selective for the H3R, it also exhibits some affinity for the histamine H4 receptor (H4R), another G protein-coupled receptor involved in immune responses and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with histamine receptors.

Table 1: Binding Affinity of this compound for Histamine Receptors

| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |

| Histamine H3 | This compound | Human (recombinant) | 0.4 | |

| Histamine H4 | This compound | Human (recombinant) | 9 |

Table 2: Functional Activity of this compound at the Histamine H3 Receptor

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| [35S]GTPγS binding | CHO-K1 (expressing human H3R) | EC50 | 0.67 | [1] |

Effects on Neurotransmission

This compound's activation of H3 receptors has profound effects on several key neurotransmitter systems, including histamine, dopamine, serotonin, and GABA.

Histaminergic Neurotransmission

As a potent H3 autoreceptor agonist, this compound effectively suppresses the synthesis and release of histamine in the brain.[2][3] This inhibitory effect is a cornerstone of its mechanism of action and has been demonstrated in various preclinical models.

Dopaminergic Neurotransmission

The interaction between the histaminergic and dopaminergic systems is complex. H3 receptors are co-localized with dopamine D1 and D2 receptors in brain regions such as the striatum. This compound has been shown to modulate dopamine-dependent behaviors. For instance, chronic administration of this compound has been found to decrease L-Dopa-induced dyskinesias in a rat model of Parkinson's disease, suggesting an interaction with dopamine signaling pathways.

Serotonergic Neurotransmission

H3 receptors are also expressed on serotonergic neurons and can modulate the release of serotonin (5-HT). Studies have shown that H3R agonists like this compound can inhibit 5-HT release in certain brain regions. This interaction highlights the potential for H3R-targeted drugs to influence mood and other serotonin-mediated functions.

GABAergic Neurotransmission

In the striatum, H3 receptor activation by this compound has been shown to inhibit the release of the inhibitory neurotransmitter GABA from striatal slices. This effect is thought to be mediated through H3 heteroreceptors located on GABAergic nerve terminals.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research on this compound.

In Vivo Microdialysis for Neurotransmitter Measurement in Rats

Objective: To measure extracellular levels of neurotransmitters (e.g., histamine, dopamine, serotonin) in specific brain regions of freely moving rats following administration of this compound.

Methodology:

-

Probe Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a minimum of 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples for a predetermined period to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical detection for monoamines, fluorescence detection for histamine after derivatization).

-

Quantify the concentration of each neurotransmitter in the samples.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.

-

Perform statistical analysis to determine the significance of any observed changes.

-

Assessment of L-Dopa-Induced Dyskinesias in 6-OHDA-Lesioned Rats

Objective: To evaluate the effect of this compound on L-Dopa-induced abnormal involuntary movements (AIMs) in a rat model of Parkinson's disease.

Methodology:

-

6-OHDA Lesioning:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine pathway.

-

Allow the animals to recover for at least 2-3 weeks.

-

-

Induction of AIMs:

-

Administer a daily dose of L-Dopa (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to the lesioned rats for a period of 2-3 weeks to induce stable AIMs.

-

-

AIMs Scoring:

-

On the test day, administer L-Dopa to the rats.

-

Observe each rat individually for a set period (e.g., 1-3 minutes) at regular intervals (e.g., every 20 minutes) for a total of 3-4 hours.

-

Score the severity of axial, limb, and orolingual AIMs using a standardized rating scale (e.g., a scale from 0 to 4, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted).

-

-

This compound Treatment:

-

In a separate set of experiments, co-administer this compound with L-Dopa to the dyskinetic rats.

-

Score the AIMs as described above to determine if this compound modulates the severity of L-Dopa-induced dyskinesias.

-

-

Data Analysis:

-

Calculate the total AIMs score for each treatment group.

-

Use appropriate statistical tests to compare the AIMs scores between the L-Dopa alone group and the L-Dopa plus this compound group.

-

Preparation of Rat Striatal Slices for GABA Release Assay

Objective: To measure the release of pre-loaded [3H]-GABA from rat striatal slices in response to depolarization and to assess the modulatory effect of this compound.

Methodology:

-

Slice Preparation:

-

Rapidly decapitate a rat and dissect out the brain.

-

Place the brain in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare coronal slices (e.g., 300-400 µm thick) of the striatum using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

-

-

[3H]-GABA Loading:

-

Incubate the slices in aCSF containing [3H]-GABA for a specific period (e.g., 30 minutes) to allow for uptake of the radiolabel.

-

-

Superfusion and Release Experiment:

-

Transfer the loaded slices to a superfusion chamber.

-

Superfuse the slices with oxygenated aCSF at a constant rate.

-

Collect fractions of the superfusate at regular intervals.

-

After establishing a stable baseline of [3H]-GABA release, stimulate the slices with a high potassium concentration (e.g., 15-30 mM K+) in the aCSF to induce depolarization-evoked release.

-

To test the effect of this compound, include the drug in the superfusion medium before and during the second stimulation period.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in each collected fraction and in the slices at the end of the experiment using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the fractional release of [3H]-GABA for each fraction (radioactivity in the fraction as a percentage of the total radioactivity in the tissue at the time of collection).

-

Compare the evoked release of [3H]-GABA in the presence and absence of this compound to determine its modulatory effect.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound-mediated inhibition of neurotransmitter release.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Workflow for assessing L-Dopa-induced dyskinesias.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H3 agonist this compound markedly reduces cortical histamine release, but only weakly promotes sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute central administration of this compound, a histamine H3 receptor agonist, suppresses hypothalamic histamine release and elicits feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Studies of Immepip in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immepip is a potent and selective histamine H3 receptor (H3R) agonist that has been instrumental in elucidating the role of the H3R in neuronal circuits. As a Gi/o-coupled receptor, the H3R acts primarily as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters. This guide provides a comprehensive overview of the preclinical exploratory studies of this compound, detailing its pharmacological properties, its effects on neuronal signaling and neurotransmitter release, and the experimental methodologies used to investigate its function. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and detailed understanding of this compound's mechanism of action in the central nervous system.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the histamine H3 receptor, acting as a potent agonist. Its pharmacological characteristics have been determined through various in vitro and in vivo studies.

Binding Affinity and Functional Potency

The following tables summarize the key quantitative data for this compound from various binding and functional assays.

| Receptor | Species/System | Assay Type | Parameter | Value | Reference |

| Human H3 | Recombinant | Radioligand Binding | Ki | 0.4 nM | [1] |

| Human H4 | Recombinant | Radioligand Binding | Ki | 9 nM | [1] |

| Rat H3 | Striatal Slices | Functional Assay (cAMP accumulation) | IC50 | 13 ± 5 nM | [2] |

| Rat H3 | Striatal Synaptosomes | Functional Assay (Glutamate release) | IC50 | 68 nM | [3] |

| Rat H3 | Substantia Nigra Pars Reticulata | Functional Assay (5-HT release) | IC50 | 43 nM | [4] |

Table 1: Binding Affinity and Functional Potency of this compound

Mechanism of Action in Neuronal Circuits

As an H3R agonist, this compound's primary mechanism of action is the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade has significant downstream effects on neuronal excitability and neurotransmitter release.

H3 Receptor Signaling Pathway

The activation of the H3 receptor by this compound initiates a cascade of intracellular events. The Gαi/o subunit inhibits adenylyl cyclase, leading to reduced production of cAMP. The Gβγ subunit can directly modulate the activity of voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Modulation of Neurotransmitter Release

A primary consequence of H3R activation by this compound is the inhibition of neurotransmitter release from presynaptic terminals. This has been demonstrated for several neurotransmitters in various brain regions.

| Brain Region | Neurotransmitter | Effect of this compound | Reference |

| Hypothalamus | Histamine | Decrease | |

| Striatum | GABA | Decrease (D1R-dependent component) | |

| Striatum | Glutamate | Decrease | |

| Substantia Nigra Pars Reticulata | Serotonin (5-HT) | Decrease | |

| Cortex | Histamine | Decrease | |

| Striatum | GABA and Glutamate | Decrease (in L-Dopa treated rats) |

Table 2: Effects of this compound on Neurotransmitter Release

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's effects on neuronal circuits.

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following the administration of this compound.

Protocol:

-

Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized with a suitable agent (e.g., isoflurane or a ketamine/xylazine mixture). The animal is then placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is stereotaxically implanted to target the brain region of interest (e.g., anterior hypothalamus or striatum) and secured to the skull with dental cement. Animals are allowed to recover for a minimum of 48 hours post-surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Sample Collection: After a stabilization period (e.g., 1-2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

-

Drug Administration: A baseline of neurotransmitter levels is established before administering this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

Objective: To investigate the effects of this compound on the electrophysiological properties and synaptic transmission of individual neurons within a relatively intact circuit.

Protocol:

-

Brain Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based aCSF). Coronal or sagittal slices (typically 250-350 µm thick) containing the brain region of interest (e.g., striatum) are prepared using a vibratome.

-

Slice Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour to recover.

-

Recording: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature. Neurons are visualized using differential interference contrast (DIC) optics.

-

Pipette Fabrication and Filling: Patch pipettes (3-6 MΩ resistance) are pulled from borosilicate glass capillaries and filled with an internal solution containing salts, buffers, and sometimes a fluorescent dye to visualize the recorded cell.

-

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and current.

-

Data Acquisition: Neuronal activity (e.g., action potentials, postsynaptic currents) is recorded in current-clamp or voltage-clamp mode using a patch-clamp amplifier and digitized for computer analysis.

-

Drug Application: After obtaining a stable baseline recording, this compound is bath-applied to the slice at a known concentration to observe its effects on neuronal properties.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Characterizing this compound's Presynaptic Effects

This diagram illustrates a typical workflow for investigating the presynaptic mechanism of action of this compound.

Logical Relationship of this compound's Effects on Neuronal Circuits

This diagram illustrates the logical flow from the molecular action of this compound to its ultimate impact on neuronal circuit function and behavior.

Conclusion

The exploratory studies of this compound have been pivotal in defining the role of the histamine H3 receptor in regulating neuronal circuits. Through its potent agonism at the H3R, this compound has been shown to be a powerful tool for modulating the release of multiple neurotransmitters, thereby influencing neuronal activity and behavior. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in the histaminergic system and its potential as a therapeutic target for a range of neurological and psychiatric disorders. Further research building on these foundational studies will continue to unravel the complexities of H3R function in the brain.

References

Immepip: A Technical Guide for Studying Histamine H3 Autoreceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immepip, [4-(1H-Imidazol-4-ylmethyl)piperidine], is a potent and selective agonist for the histamine H3 receptor (H3R). Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H3R, particularly its function as a presynaptic autoreceptor. This technical guide provides an in-depth overview of the use of this compound in studying H3 autoreceptors, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] As an autoreceptor located on histaminergic neurons, the H3R plays a crucial role in the negative feedback regulation of histamine synthesis and release.[2] Activation of these receptors by agonists like this compound inhibits the release of histamine. Furthermore, H3Rs are also expressed as heteroreceptors on other neuronal populations, where they modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.

Quantitative Data: Ligand Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pD2) of this compound and other relevant H3R ligands from various in vitro and in vivo studies. This data provides a comparative overview of their pharmacological properties at the H3 receptor.

| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| This compound | Human H3 | Recombinant | [3H]-N-α-methylhistamine | 0.4 | Tocris Bioscience |

| This compound | Human H4 | Recombinant | - | 9 | Tocris Bioscience |

| VUF 4929 | Rat H3 | Cerebral Cortex | [125I]-iodophenpropit | - | [3] |

| VUF 4735 | Rat H3 | Cerebral Cortex | [125I]-iodophenpropit | - | [3] |

| Ligand | Assay | Tissue/Cell Line | Parameter | Value | Reference |

| This compound | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pD2 | - | [3] |

| This compound | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pD2 | - | |

| VUF 8328 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pD2 | 8.0 (partial agonist) | |

| VUF 8328 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 9.4 (antagonist) | |

| VUF 4929 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 8.4 | |

| VUF 4735 | Inhibition of neurogenic contraction | Guinea Pig Jejunum | pA2 | 6.2 | |

| VUF 4929 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pA2 | 7.1 | |

| VUF 4735 | Inhibition of [3H]-noradrenaline release | Rat Cerebral Cortex Slices | pA2 | 5.5 |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

Activation of the H3 receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. Other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, are also modulated by H3R activation.

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

A radioligand binding assay is a fundamental technique to determine the affinity of a ligand for a receptor. The following diagram illustrates a typical workflow for a competitive binding assay using a radiolabeled ligand to study the binding of this compound to the H3 receptor.

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: this compound as a Research Tool

This compound's utility as a research tool stems from its ability to selectively activate H3 autoreceptors, leading to measurable downstream effects that can be studied to understand the receptor's function.

Caption: this compound as a Tool for H3R Study.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies described for H3 receptor binding studies.

1. Membrane Preparation:

-

Homogenize rat brain tissues (e.g., cortex or striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA and protease inhibitors.

-

Centrifuge the homogenate at 41,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the homogenization and centrifugation step.

-

Suspend the final pellet in the assay buffer, aliquot, and store at -80°C.

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (approximately 100 µg of protein).

-

50 µL of [3H]-N-α-methylhistamine (final concentration ~0.6 nM).

-

50 µL of varying concentrations of this compound or other competing ligands.

-

For non-specific binding, add 10 µM of a high-affinity H3R antagonist like thioperamide.

-

Bring the total volume to 250 µL with assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

-

Incubate at 25°C for 30 minutes.

3. Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor. The protocol is based on established methods for GPCRs.

1. Assay Buffer:

-

50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 3 µM GDP, pH 7.4.

2. Assay Procedure:

-

In a 96-well plate, mix:

-

25 µL of H3R-expressing cell membranes (5-15 µg of protein).

-

25 µL of varying concentrations of this compound.

-

For antagonist studies, pre-incubate with the antagonist for 15 minutes before adding the agonist.

-

-

Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1 nM) in assay buffer.

-

Incubate for 30-60 minutes at room temperature with gentle shaking.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Alternatively, for a non-radioactive format, a europium-labeled GTP analog can be used with time-resolved fluorescence detection.

4. Data Analysis:

-

Plot the specific binding of [35S]GTPγS as a function of this compound concentration.

-

Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) of this compound.

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor activation on adenylyl cyclase activity.

1. Cell Culture and Labeling:

-

Culture CHO cells stably expressing the human H3 receptor.

-

For radiolabeling, pre-incubate the cells with [3H]-adenine to label the intracellular ATP pool.

2. Assay Procedure:

-

Wash the cells and pre-incubate with a phosphodiesterase inhibitor such as 100 µM IBMX for 30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound and incubate for 10 minutes.

-

Stimulate adenylyl cyclase with forskolin (final concentration 10 µM) for 30 minutes.

3. Termination and Measurement:

-

Terminate the reaction by adding a lysis buffer or acid (e.g., 50 µL concentrated HCl).

-

The accumulated [3H]-cAMP can be separated from other tritiated nucleotides by sequential column chromatography (e.g., Dowex and alumina columns).

-

Alternatively, commercially available ELISA or HTRF-based cAMP kits can be used for quantification.

4. Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation at each this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular histamine levels in the brain of a living animal, providing a direct assessment of H3 autoreceptor function.

1. Animal Preparation and Probe Implantation:

-

Anesthetize a rat (e.g., with urethane) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., hypothalamus or prefrontal cortex).

2. Perfusion and Sample Collection:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 1 µL/min).

-

After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into tubes containing a small amount of acid (e.g., 0.2 M perchloric acid) to prevent histamine degradation.

3. Drug Administration:

-